![molecular formula C15H22N4O5S B2525240 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207043-45-5](/img/structure/B2525240.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

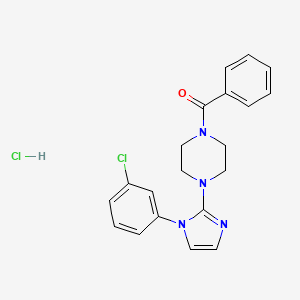

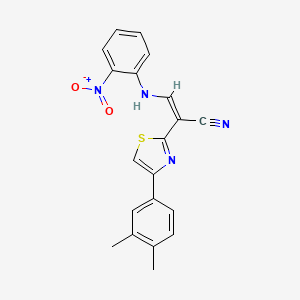

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research involving similar sulfonyl piperazine derivatives focuses on understanding their metabolism within the human body. For instance, the metabolism of novel antidepressants has been extensively studied to identify the enzymes responsible for their metabolic pathways. These studies are crucial for developing medications with optimized pharmacokinetic profiles, ensuring effective and safe drug therapies. The metabolic pathways often involve oxidation reactions catalyzed by cytochrome P450 enzymes, highlighting the significance of these enzymes in drug metabolism (Hvenegaard et al., 2012).

Environmental Impact and Soil Degradation

Compounds with sulfonylurea structures have been evaluated for their environmental impact, particularly their degradation in soil and potential side effects on microbial activities. These studies are pertinent for assessing the ecological safety of chemicals used in agricultural practices, such as herbicides. Understanding the degradation kinetics and impact on soil respiration provides insights into the ecological footprint of these compounds and informs regulatory and safety evaluations (Dinelli et al., 1998).

Synthesis and Design of Hypoglycemic Agents

The design and synthesis of new sulfonylurea derivatives aim at discovering hypoglycemic agents, showcasing the therapeutic potential of these compounds in managing diabetes. Through structure-based drug designing and synthesis, researchers develop compounds that are then evaluated for their in vivo hypoglycemic activity. This approach not only enriches the drug discovery process but also contributes to the development of more effective and safer diabetes treatments (Panchal et al., 2017).

Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Compounds featuring piperazine and urea functional groups are investigated for their potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. By optimizing the spacer length and testing compounds for inhibitory activity, researchers aim to develop new therapeutic agents that can mitigate the symptoms of neurodegenerative disorders, offering hope for patients suffering from these conditions (Vidaluc et al., 1995).

Advanced Synthesis Techniques for Drug Intermediates

Exploring novel synthesis techniques for creating drug intermediates, such as those involved in the production of anti-hypertensive drugs, is another area of application. These studies focus on improving the efficiency and yield of synthesis processes for key intermediates, demonstrating the importance of chemical synthesis in pharmaceutical manufacturing (Ramesh et al., 2006).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5S/c1-25(21,22)19-8-6-18(7-9-19)5-4-16-15(20)17-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,4-9,11H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZHHBOUTIJQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)